N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Overview
Description
“(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is a chemical compound with the formula C12H17BO2 . It is also known as “苯硼酸频哪醇酯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in various chemical reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
“(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is an oil-like substance at room temperature . It has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
It’s worth noting that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Biochemical Pathways
The compound may be involved in the borylation of the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
The compound’s involvement in the formation of carbon-carbon bonds suggests it may play a role in the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
The compound N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide plays a significant role in biochemical reactions, especially in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in borylation reactions, which involve the addition of a boron atom to an organic substrate . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds are generally stable under normal conditions but may degrade over time, particularly in the presence of light or air .
Metabolic Pathways
Similar compounds are known to participate in borylation reactions, which can influence metabolic flux and metabolite levels .
Transport and Distribution
Similar compounds are generally lipophilic and can diffuse across cell membranes .
Subcellular Localization
Similar compounds are generally lipophilic and can localize to lipid-rich areas of the cell, such as the cell membrane .
Properties
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-7-8-11(16-21(6,17)18)9-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCCUAMVSDTYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-21-3 | |
Record name | N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.